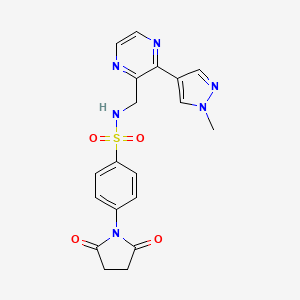
4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18N6O4S and its molecular weight is 426.45. The purity is usually 95%.
BenchChem offers high-quality 4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity Studies
A range of benzenesulfonamide derivatives has been synthesized for their bioactivity, particularly focusing on their cytotoxic, antimicrobial, and enzyme inhibitory effects. For instance, new benzenesulfonamides were synthesized to explore their cytotoxicity and tumor specificity, also evaluating their potential as carbonic anhydrase inhibitors (Gul et al., 2016). Similarly, novel N-(Guanidinyl)benzenesulfonamides have shown promising anticancer activity against human tumor breast cell lines, indicating the importance of the structure-activity relationship in enhancing therapeutic efficacy (Ghorab et al., 2014).
Antitumor and Anti-inflammatory Applications
Research has led to the development of benzenesulfonamide derivatives with significant antitumor and anti-inflammatory properties. For example, some derivatives synthesized from celecoxib showed not only anti-inflammatory activity but also minimal ulcerogenic effects, highlighting their therapeutic potential beyond their primary targets (Mustafa et al., 2016). Antitumor activities have been explored through the synthesis of novel acetamide, pyrrole, and pyrazole derivatives, demonstrating effectiveness against various cancer cell lines and suggesting their role in future cancer therapies (Alqasoumi et al., 2009).
Carbonic Anhydrase Inhibition for Therapeutic Uses
Several studies have focused on the inhibition of carbonic anhydrase (CA) for therapeutic applications. Novel benzenesulfonamides incorporating pyrrole and pyrrolopyrimidine moieties have been identified as potent inhibitors of human CA isoforms, showing potential for treating diseases associated with aberrant CA activity (Ghorab et al., 2014).
Antimicrobial and Antifungal Activities
The antimicrobial potential of benzenesulfonamide derivatives has also been a significant area of research. For instance, pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moieties have been synthesized and screened for their antibacterial and antifungal activities, demonstrating the versatility of these compounds in combating various pathogenic strains (Chandak et al., 2013).
Corrosion Inhibition for Industrial Applications
Interestingly, a novel azopyrazole-benzenesulfonamide derivative has been investigated as an efficient corrosion inhibitor for mild steel in acidic environments, indicating the broad applicability of these compounds beyond biomedicine into industrial applications (Mostfa et al., 2020).
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4S/c1-24-12-13(10-22-24)19-16(20-8-9-21-19)11-23-30(28,29)15-4-2-14(3-5-15)25-17(26)6-7-18(25)27/h2-5,8-10,12,23H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKXRCKRMCZRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

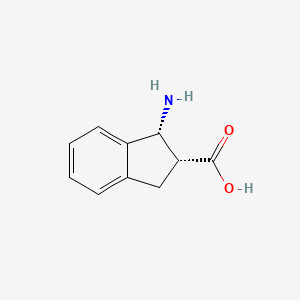
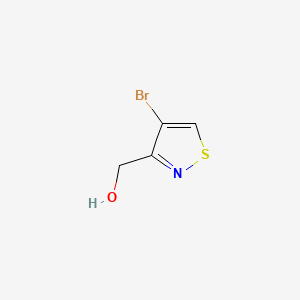
![(5Z)-3-methyl-5-{[6-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2679545.png)
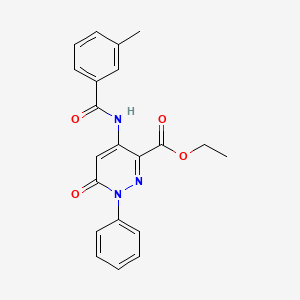

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2679554.png)
![2-Azaspiro[4.4]nonane-1,7-dione](/img/structure/B2679555.png)
methanone O-(4-nitrobenzyl)oxime](/img/structure/B2679556.png)
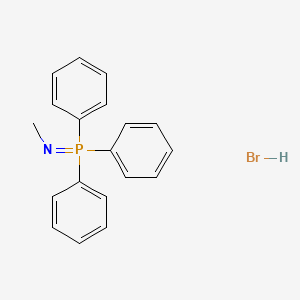
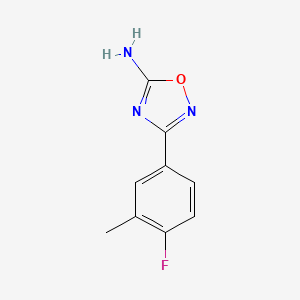

![N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2679560.png)
![2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide](/img/structure/B2679561.png)
![7-(3-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)